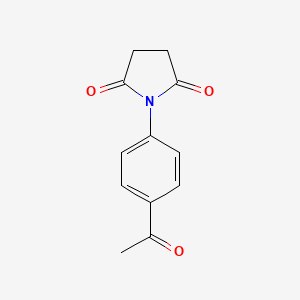

1-(4-Acetylphenyl)pyrrolidine-2,5-dione

Description

Significance of Heterocyclic Rings in Chemical Biology Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most varied family of organic compounds. derpharmachemica.com These structures are of paramount importance in biochemistry and medicinal chemistry. derpharmachemica.comijnrd.org Many essential biological molecules, including the nucleic acids DNA and RNA, vitamins, and hormones, feature heterocyclic rings as fundamental components of their structure. derpharmachemica.comopenmedicinalchemistryjournal.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, making them crucial pharmacophores in drug design. ijnrd.org Consequently, heterocyclic motifs are integral to a vast number of pharmaceutical agents, demonstrating a wide array of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. derpharmachemica.comijnrd.org Their structural diversity and the potential for varied chemical functionalization make them a central focus of modern drug discovery and development. nih.gov

Overview of Pyrrolidine-2,5-dione Derivatives in Medicinal Chemistry

Within the broad class of heterocyclic compounds, the five-membered pyrrolidine (B122466) ring is a frequently utilized scaffold in the development of new therapeutic agents. dntb.gov.uafrontiersin.org The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional structure that is advantageous for exploring pharmacophore space and achieving specific interactions with biological targets. dntb.gov.uaresearchgate.net

A key derivative of this scaffold is the pyrrolidine-2,5-dione, also known as a succinimide (B58015). This structure is characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups. tandfonline.com The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, recognized for its role in compounds with a broad spectrum of biological activities. frontiersin.org Notably, it is a core component of several anticonvulsant drugs, where it is believed to interact with neuronal voltage-sensitive sodium and calcium channels. nih.govnih.gov Research has also extensively explored its potential in developing anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netontosight.ai The biological activity of these derivatives can be finely tuned through chemical modifications at the nitrogen atom (position 1) and the carbon backbone (positions 3 and 4) of the ring. nih.gov

Research Trajectories for the 1-(4-Acetylphenyl)pyrrolidine-2,5-dione Core Structure

The compound this compound is a specific derivative that combines the pharmacologically significant pyrrolidine-2,5-dione core with a 4-acetylphenyl group attached to the nitrogen atom. While extensive research has focused on the broader class of pyrrolidine-2,5-diones, the specific research trajectory for this particular molecule appears to be centered on its use as a versatile synthetic intermediate for building more complex and diverse chemical libraries.

The structure possesses two key features that make it a valuable building block in medicinal chemistry:

The Pyrrolidine-2,5-dione Scaffold : This component provides a proven heterocyclic core known to be associated with a range of biological activities, as previously discussed. nih.govnih.gov

The 4-Acetylphenyl Group : The acetyl moiety (a ketone functional group) on the phenyl ring serves as a reactive handle for a variety of chemical transformations. This allows for the synthesis of a wide range of derivatives through reactions such as condensations, reductions, or the formation of Schiff bases and chalcones.

The primary research trajectory for this compound, therefore, involves its use as a starting material to generate novel series of compounds. By modifying the acetyl group, researchers can systematically alter the molecule's steric and electronic properties to explore structure-activity relationships (SAR) and develop new chemical entities for screening against various biological targets. This strategy leverages the established biological potential of the pyrrolidine-2,5-dione core while introducing chemical diversity through the acetylphenyl substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₁₁NO₃ | nih.govbiosynth.com |

| Molecular Weight | 217.22 g/mol | nih.govbiosynth.com |

| CAS Number | 36254-39-4 | biosynth.com |

| Melting Point | 161 °C | biosynth.com |

| Monoisotopic Mass | 217.0739 g/mol | nih.gov |

| SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O | nih.gov |

| InChIKey | OEMDVKXAOKHWHP-UHFFFAOYSA-N | nih.gov |

Properties

IUPAC Name |

1-(4-acetylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMDVKXAOKHWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 4 Acetylphenyl Pyrrolidine 2,5 Dione

Direct Synthetic Routes to 1-(4-Acetylphenyl)pyrrolidine-2,5-dione

The direct synthesis of this compound is primarily accomplished through condensation reactions that form the pyrrolidine-2,5-dione ring system.

Condensation Reactions with Succinic Anhydride and 4-Aminoacetophenone

A primary and straightforward method for synthesizing N-substituted succinimides, such as this compound, involves the acylation of an amine with succinic anhydride, followed by cyclodehydration. mdpi.com This two-step process begins with the reaction of 4-aminoacetophenone with succinic anhydride, which typically proceeds under mild conditions in solvents like diethyl ether or toluene to yield an intermediate amic acid. mdpi.com The subsequent cyclodehydration to form the final imide can be achieved by heating or by using a dehydrating agent like acetic anhydride. mdpi.com A one-pot method has also been described using zinc and acetic acid as affordable and readily available reagents. ijcps.org

Reactions Involving Maleic Anhydride and p-Aminoacetophenone

While less common for the direct synthesis of the saturated pyrrolidine-2,5-dione, reactions involving maleic anhydride and p-aminoacetophenone can be employed to create unsaturated precursors. The initial reaction would form a maleimide derivative, which could then be subjected to reduction to yield the desired succinimide (B58015) structure.

Role of Catalysts in Direct Synthesis (e.g., DABCO)

1,4-diazabicyclo[2.2.2]octane (DABCO) is a versatile and environmentally friendly basic organocatalyst used in numerous organic transformations. eurjchem.combenthamscience.com It has been shown to be an effective promoter for various reactions, often used in aqueous media. scirp.org While specific examples of DABCO's use in the direct synthesis of this compound are not prevalent in the provided search results, its properties as a non-toxic, highly reactive, and easy-to-handle base catalyst make it a suitable candidate for facilitating the condensation and cyclization steps in the synthesis of N-substituted imides. eurjchem.com

Synthesis of Pyrrolidine-2,5-dione Derivatives through Functionalization

The this compound core can be further modified to create a variety of derivatives. This is often achieved by targeting the acetyl group for further reactions.

Chalcone-Imide Derivatives Based on 1-(4-Acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione

A series of chalcone-imide derivatives have been synthesized from 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione. ekb.egscinito.ai These syntheses are typically carried out via a Claisen-Schmidt condensation reaction. chemrevlett.com In this reaction, the acetyl group of the pyrrole-2,5-dione derivative reacts with various substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide, to form α,β-unsaturated ketones, known as chalcones. chemrevlett.com The structures of these resulting chalcone-imide derivatives are confirmed using spectroscopic methods like IR, ¹H NMR, ¹³C NMR, and mass spectroscopy. ekb.egscinito.ai

| Starting Material | Reagent | Product |

| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | Substituted Aldehydes | Chalcone-Imide Derivatives |

| 4'-aminochalcone | 3,4-dichlorofuran-2,5-dione | Chalcone-Imide Derivatives |

Michael Addition Reactions for Substituted Pyrrolidine-2,5-dione Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com In the context of pyrrolidine-2,5-dione derivatives, N-substituted maleimides can act as Michael acceptors. The reaction of these maleimides with various nucleophiles leads to the formation of substituted succinimide structures. nih.govnih.gov The reaction is often catalyzed by a base and proceeds through the formation of an enolate intermediate. masterorganicchemistry.com This method provides a versatile route to a wide array of functionalized pyrrolidine-2,5-dione derivatives. nih.gov

| Michael Acceptor | Michael Donor | Product |

| N-substituted maleimide | Carbon nucleophile | Substituted Pyrrolidine-2,5-dione |

| trans-β-nitrostyrene | Ketones | Substituted nitroalkanes |

| Itaconates | Primary or Secondary Amines | N-functionalized mono-pyrrolidone |

Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives

There is currently no specific literature detailing the synthesis of N-sulfonyl derivatives directly from this compound. General methods for the synthesis of N-sulfonyl pyrrolidine-2,5-diones involve the reaction of sulfonamides with succinic anhydride, often facilitated by a catalyst. These reactions typically proceed through a carbamoylation-sulfamoylation, deprotection, and subsequent condensation sequence. However, the application of these methods to this compound as a starting material has not been documented.

Formation of Aryloxypyrrolidine-2,5-dione Adducts

Detailed studies on the formation of aryloxypyrrolidine-2,5-dione adducts using this compound are absent from current scientific publications. This class of reactions would typically involve the addition of an aryloxy group to the pyrrolidine-2,5-dione ring, but specific methodologies or findings related to the acetylphenyl-substituted variant are not described.

Ring-Closing and Cyclization Strategies to Form Fused Heterocycles

While ring-closing and cyclization reactions are a significant area of heterocyclic chemistry, the use of this compound as a precursor for the formation of fused heterocycles is not reported. General strategies for similar compounds can involve intramolecular reactions, but the specific conditions and outcomes for this particular molecule have not been explored.

Reaction Mechanism Elucidation and Optimization

The elucidation of the precise reaction mechanism and optimization of synthetic conditions for this compound are not extensively covered in the literature.

Mechanistic Pathways of Pyrrolidine-2,5-dione Synthesis

The generally accepted mechanism for the formation of N-aryl succinimides involves the nucleophilic attack of the amine on the carbonyl group of succinic anhydride, leading to the formation of a succinamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product. However, specific mechanistic studies, including kinetic and computational analyses, for the synthesis of this compound are not available.

Investigation of Reaction Conditions and Catalyst Effects

The documented synthesis of this compound utilizes acetic acid and reflux conditions. A systematic investigation into the effects of different catalysts, temperatures, and reaction times on the yield and purity of this specific compound has not been published. For the broader class of N-substituted succinimides, various catalysts, including Lewis acids and dehydrating agents like acetic anhydride and acetyl chloride, have been employed to improve reaction efficiency.

Solvent Effects on Reaction Yields and Selectivity

While acetic acid is used as the solvent in the known synthesis and ethanol for recrystallization, a comparative study of solvent effects on the reaction to form this compound is not found in the literature. The choice of solvent can significantly impact the reaction rate and yield in the formation of succinimides, with factors such as polarity and boiling point playing crucial roles.

Multi-Component Reactions for Pyrrolidine-2,3-dione Analogs

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.netresearchgate.netnih.gov This approach is particularly valuable for creating libraries of structurally diverse compounds, such as pyrrolidine-2,3-dione analogs, which are significant scaffolds in medicinal chemistry. jst-ud.vnresearchgate.net The synthesis of these analogs often involves an initial multi-component reaction to form a key intermediate, which is then further functionalized to yield the desired pyrrolidine-2,3-dione core. jst-ud.vnbeilstein-journals.org

A prominent strategy involves a three-component reaction to synthesize substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one intermediates. researchgate.netbeilstein-journals.org These intermediates are then reacted with various amines to produce a range of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. jst-ud.vnbeilstein-journals.org For instance, the reaction of aromatic aldehydes, an aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid yields the 3-pyrroline-2-one precursor. beilstein-journals.org Subsequent treatment of this precursor with aliphatic amines in ethanol leads to the formation of the target 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vnbeilstein-journals.org This two-step sequence, where the first step is an MCR, provides a versatile pathway to these heterocyclic compounds.

Detailed studies have optimized these reaction conditions. For example, using a 1.5:1:1 ratio of the aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate, respectively, has been shown to produce good yields of the intermediate. beilstein-journals.org The subsequent reaction to form the final pyrrolidine-2,3-dione product has been successfully carried out using amines such as methylamine and 4-methoxybenzylamine in absolute ethanol, with purification achieved through column chromatography. jst-ud.vnjst-ud.vn The structures of the resulting complex molecules are typically confirmed using advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). jst-ud.vnresearchgate.net

The research findings for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione analogs are summarized in the table below.

Table 1: Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Analogs via Multi-Component Reaction Strategy

| Precursor Synthesis (3-Component Reaction) | Final Product Synthesis | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde, 3-Nitroaniline, Ethyl 2,4-dioxovalerate | 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one and Methylamine | 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | 77.3% | jst-ud.vn |

This synthetic approach highlights the utility of MCRs in generating complex heterocyclic structures like pyrrolidine-2,3-diones, which serve as important building blocks for further chemical exploration. tandfonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine-2,3-dione |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-one |

| 1,4,5-trisubstituted pyrrolidine-2,3-dione |

| Ethyl 2,4-dioxovalerate |

| Methylamine |

| 4-Methoxybenzylamine |

| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one |

| 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione |

| 4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione |

| Benzaldehyde |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-(4-Acetylphenyl)pyrrolidine-2,5-dione, both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in assigning the positions of atoms and understanding the electronic environment within the molecule.

Proton (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the protons of the acetyl group, the aromatic ring, and the pyrrolidine-2,5-dione ring.

The protons of the methyl group in the acetyl moiety are expected to appear as a singlet in the upfield region of the spectrum. The four protons of the pyrrolidine-2,5-dione ring, being chemically equivalent, are also anticipated to produce a singlet. The aromatic protons on the phenyl ring typically exhibit a more complex splitting pattern, appearing as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.6 | Singlet |

| Pyrrolidine-2,5-dione (CH₂CH₂) | ~2.9 | Singlet |

| Aromatic (Ar-H) | ~7.4 and ~8.1 | Doublet (d) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Carbon-13 (¹³C NMR) Spectroscopy for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum is expected to show signals corresponding to the methyl carbon of the acetyl group, the methylene (B1212753) carbons of the succinimide (B58015) ring, and the various carbons of the aromatic ring. The carbonyl carbons of the acetyl and the dione (B5365651) ring systems will appear in the downfield region of the spectrum due to their deshielded nature.

| Carbon Atom | Chemical Shift (ppm) |

| Acetyl (CH₃) | ~26 |

| Pyrrolidine-2,5-dione (CH₂) | ~28 |

| Aromatic (C) | ~128, ~129, ~133, ~139 |

| Carbonyl (C=O) of dione | ~176 |

| Carbonyl (C=O) of acetyl | ~197 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent feature is the presence of two strong carbonyl (C=O) stretching vibrations. One corresponds to the acetyl group's ketone, and the other, often appearing as a doublet, is characteristic of the imide functionality in the pyrrolidine-2,5-dione ring. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C-N stretching from the imide ring, are expected to be observed.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1680 |

| C=O (Imide) | ~1700 and ~1770 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~3000-2850 |

| C-N (Imide) | ~1400-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of 217.22 g/mol . researchgate.netijcps.org The fragmentation pattern would likely involve the cleavage of the molecule at its weaker bonds, such as the bond between the phenyl ring and the nitrogen atom, and the loss of the acetyl group.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. This technique is used to determine the empirical formula of a compound. For this compound, the molecular formula is C₁₂H₁₁NO₃. researchgate.netijcps.org Elemental analysis would be expected to yield percentage values for carbon, hydrogen, and nitrogen that are in close agreement with the calculated theoretical values based on this formula.

| Element | Theoretical Percentage |

| Carbon (C) | 66.35% |

| Hydrogen (H) | 5.10% |

| Nitrogen (N) | 6.45% |

Computational and Theoretical Investigations of 1 4 Acetylphenyl Pyrrolidine 2,5 Dione and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics with high accuracy.

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these energies. ajchem-a.comnih.gov For aromatic compounds containing heterocyclic rings, the HOMO is often localized on the benzene (B151609) ring, while the LUMO may be distributed across the entire molecule. espublisher.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's electronic behavior. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table is generated based on established DFT principles. nih.gov

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 1-(4-Acetylphenyl)pyrrolidine-2,5-dione, DFT calculations can determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral (torsion) angles. mdpi.commdpi.com These theoretical calculations are often validated by comparing them with experimental data from X-ray crystallography. nih.govresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. nih.gov For N-aryl succinimides, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the succinimide (B58015) ring. This orientation can influence the molecule's electronic properties and its ability to interact with biological targets. researchgate.net Intramolecular interactions, such as hydrogen bonds, can significantly stabilize certain conformers. mdpi.comchemrxiv.org DFT studies can generate conformational free-energy landscapes, identifying the most stable conformers and the energy barriers between them. nih.gov

Tautomerism Studies and Energy Differences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, differing in the position of a proton and a double bond. masterorganicchemistry.com This process is a crucial aspect of the chemistry of many heterocyclic compounds, including those with dione (B5365651) structures. semanticscholar.orgfrontiersin.org For this compound, two primary types of tautomerism can be considered: the keto-enol tautomerism of the acetyl group on the phenyl ring and the keto-enol or amine-imine tautomerism of the pyrrolidine-2,5-dione ring. semanticscholar.org

DFT calculations are employed to investigate the relative stabilities of these different tautomeric forms. tubitak.gov.tr By calculating the total electronic energy of each tautomer, the energy difference (ΔE) and Gibbs free energy difference (ΔG) between them can be determined. nih.govresearchgate.net Generally, for simple carbonyl compounds, the keto form is significantly more stable than the enol form. libretexts.org However, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol tautomer. masterorganicchemistry.com In succinimide derivatives, studies have shown that the keto-keto form is the most stable, but the energy difference to the keto-enol form can be relatively small, suggesting a dynamic equilibrium may exist. nih.govresearchgate.net

Table 2: Theoretical Relative Energies of Succinimide Tautomers

| Tautomer Type | Description | Relative Stability |

|---|---|---|

| Keto-Keto | The standard dione form of the succinimide ring. | Most stable form. |

| Keto-Enol | One carbonyl group is converted to an enol (C=C-OH). | Less stable; energy difference is typically a few kcal/mol. nih.gov |

| Amine-Imine | Involves proton transfer from the nitrogen atom. | Generally less favorable than keto-enol tautomerism in succinimide. semanticscholar.org |

This table is illustrative of findings for the succinimide core structure. semanticscholar.orgnih.gov

Vibrational Analysis and Spectral Correlation

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. nih.gov This calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, and aromatic C-H bending. ajchem-a.com The agreement between the calculated and observed wavenumbers validates the optimized molecular structure. ajchem-a.com This correlation provides a detailed understanding of the molecule's vibrational properties and confirms the presence of specific functional groups.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting ligand-target interactions and binding affinities. nih.gov

Prediction of Ligand-Target Binding Interactions

Molecular docking simulations of this compound and its derivatives can be performed to identify potential biological targets and elucidate their binding modes. The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net

These simulations can reveal specific non-covalent interactions that stabilize the ligand-protein complex, including:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, such as alkyl or aryl groups. plos.org

π-π Stacking: Attractive interactions between aromatic rings. nih.gov

For example, pyrrole-2,5-dione derivatives have been docked into the active site of enzymes like cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. researchgate.net The docking results identify key amino acid residues in the binding pocket that interact with the ligand, providing a rationale for the observed biological activity and guiding the design of more potent derivatives. nih.govplos.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Identification of Key Binding Sites and Intermolecular Forces

Computational docking and molecular modeling are instrumental in identifying the specific binding sites and the nature of intermolecular forces between a ligand, such as this compound, and a biological target. The key structural features of this compound—the acetylphenyl group and the pyrrolidine-2,5-dione (succinimide) ring—dictate its interaction profile.

The primary intermolecular forces governing the binding of this compound and its derivatives include:

Hydrogen Bonds: The two carbonyl oxygen atoms on the pyrrolidine-2,5-dione ring and the oxygen of the acetyl group act as hydrogen bond acceptors. They can form strong hydrogen bonds with hydrogen bond donor residues (e.g., Arginine, Lysine, Histidine) in a protein's active site. researchgate.net

π-π Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan within a binding pocket. nih.govresearchgate.net These interactions are crucial for the orientation and stabilization of the ligand.

C-H···O Interactions: Weak hydrogen bonds, such as those between carbon-hydrogen bonds and oxygen atoms, can also play a significant role in the supramolecular assembly and stabilization of the ligand-receptor complex. nih.govresearchgate.net

| Functional Group | Type of Interaction | Potential Interacting Partner (in a Protein) |

|---|---|---|

| Pyrrolidine-2,5-dione Carbonyls | Hydrogen Bond Acceptor | -NH or -OH groups (e.g., from Serine, Threonine, Lysine) |

| Acetyl Group Carbonyl | Hydrogen Bond Acceptor | -NH or -OH groups (e.g., from Serine, Threonine, Lysine) |

| Phenyl Ring | π-π Stacking | Aromatic rings (e.g., from Phenylalanine, Tyrosine, Tryptophan) |

| Entire Molecule | Van der Waals Forces | Hydrophobic pockets in the binding site |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govescholarship.org For a ligand-protein complex involving this compound, MD simulations provide critical information on the stability of the complex and any conformational changes that occur upon binding.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can:

Analyze Conformational Changes: Binding of a ligand can induce conformational changes in the target protein, which may be essential for its biological function. MD simulations can capture these dynamic changes, revealing how the protein adapts to the ligand. nih.gov The non-planar, "pseudorotation" nature of the five-membered pyrrolidine (B122466) ring allows it to adopt various conformations, which can be critical for fitting into a binding site. researchgate.net

Calculate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity that can be compared with experimental data.

These simulations can span from nanoseconds to microseconds, and the resulting trajectories offer a detailed movie of the molecular interactions, highlighting the dynamic nature of ligand binding that static models cannot provide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For derivatives of this compound, QSAR models are invaluable for understanding how structural modifications influence their efficacy and for designing new, more potent compounds.

The foundation of QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. springernature.com These descriptors are then correlated with experimentally measured biological activity using statistical methods.

Key molecular descriptors relevant for this compound derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). They are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and molar refractivity. researchgate.net The steric arrangement of substituents on the pyrrolidine-2,5-dione ring can significantly impact activity. researchgate.netnih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the molecule's lipophilicity, which is critical for its ability to cross cell membranes and interact with hydrophobic binding pockets. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

By developing a regression model, a QSAR equation can be generated that links these descriptors to the observed biological activity, revealing which properties are most important for the desired effect.

Once a statistically robust QSAR model has been developed and validated, its primary application is predictive. Researchers can design novel derivatives of this compound in silico and calculate their molecular descriptors. By inputting these descriptors into the QSAR equation, the model can predict the biological activity of these new, yet-to-be-synthesized compounds.

This predictive capability offers several advantages:

Prioritization of Candidates: It allows for the screening of a large virtual library of potential derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing.

Resource Efficiency: It saves significant time and resources by focusing experimental efforts on compounds with the highest predicted activity.

Rational Drug Design: It facilitates a more rational, hypothesis-driven approach to drug design, where structural modifications are made with a clear understanding of their likely impact on activity.

Theoretical Mechanistic Studies of Chemical Reactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. beilstein-journals.orgnih.gov For this compound, theoretical studies can elucidate the pathways for its synthesis and the reactions of its succinimide core.

These studies typically involve:

Mapping the Potential Energy Surface (PES): Calculations are performed to identify the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. beilstein-journals.org

Investigating Catalytic Effects: The role of catalysts, solvents, or intramolecular groups in facilitating the reaction can be modeled. For instance, studies have shown how adjacent functional groups can catalyze the formation of a succinimide intermediate. nih.gov

For example, the synthesis of pyrrolidine derivatives can be explored to understand the stereoselectivity and regioselectivity of the reaction, guiding the choice of reagents and conditions to achieve the desired product with high yield. nih.gov Theoretical studies provide a level of detail about reaction mechanisms that is often difficult or impossible to obtain through experimental means alone.

Analysis of Noncovalent Interactions in Supramolecular Networks

In the solid state, molecules of this compound arrange themselves into ordered, three-dimensional structures known as supramolecular networks. The formation and stability of these crystal lattices are governed by a complex interplay of noncovalent interactions. mdpi.com

Computational tools are essential for analyzing these interactions:

Hirshfeld Surface Analysis: This technique provides a graphical representation of intermolecular interactions within a crystal. It maps the regions of close contact between neighboring molecules, allowing for the quantification of different types of interactions, such as O···H, H···H, and C···H contacts. nih.govresearchgate.net

Energy Framework Analysis: This method calculates the interaction energies (electrostatic, dispersion, etc.) between pairs of molecules in the crystal lattice, visualizing the topology and strength of the forces that hold the network together. mdpi.com

Non-Covalent Interaction (NCI) Plots: NCI analysis identifies and visualizes noncovalent interactions in 3D space based on the electron density and its derivatives, clearly distinguishing between attractive forces like hydrogen bonds and weaker van der Waals interactions. nih.gov

Analysis of related crystal structures shows that pyrrolidine-2,5-dione moieties often form dimers through N-H···O hydrogen bonds (if the nitrogen is unsubstituted) or participate in C-H···O interactions. nih.govnih.gov The phenyl ring can further stabilize the crystal packing through π-π stacking. nih.govrsc.org Understanding these packing motifs is crucial for materials science applications and for comprehending the solid-state properties of the compound.

| Computational Method | Primary Application | Key Insights Gained |

|---|---|---|

| Molecular Docking | Binding site identification | Predicts binding mode and key interacting residues |

| Molecular Dynamics (MD) | Complex stability and dynamics | Reveals conformational changes and binding stability over time |

| QSAR | Structure-activity correlation | Predicts activity of new derivatives, guides design |

| Density Functional Theory (DFT) | Reaction mechanism studies | Elucidates reaction pathways and transition states |

| Hirshfeld Surface Analysis | Analysis of crystal packing | Quantifies intermolecular contacts in the solid state |

In Silico Pharmacokinetic Predictions (ADMET) for Drug-Likeness

Detailed computational analyses of pyrrolidine-2,5-dione derivatives often begin with an evaluation of their physicochemical properties, which are fundamental to their pharmacokinetic behavior. These properties are frequently assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Compounds that adhere to these parameters are more likely to exhibit good membrane permeability and oral absorption.

Pharmacokinetic predictions extend to more specific parameters. For instance, aqueous solubility is a key factor influencing a drug's absorption from the gastrointestinal tract. Similarly, the ability of a compound to permeate the blood-brain barrier is a critical consideration for drugs targeting the central nervous system. Metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes, is another crucial aspect of ADMET profiling. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms, which is vital for anticipating potential drug-drug interactions. Furthermore, toxicity predictions can flag compounds that may have adverse effects, such as hepatotoxicity or mutagenicity, at an early stage.

The following tables present a summary of predicted ADMET properties for representative pyrrolidine-2,5-dione derivatives, illustrating the types of data generated in these computational investigations.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Pyrrolidine-2,5-dione Derivatives

| Parameter | Predicted Value for Derivative A | Predicted Value for Derivative B | Optimal Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 350.4 | 412.5 | < 500 |

| LogP | 2.8 | 3.5 | < 5 |

| Hydrogen Bond Donors | 1 | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | 5 | < 10 |

| Molar Refractivity | 95.2 | 110.8 | 40 - 130 |

| Topological Polar Surface Area (Ų) | 65.7 | 78.9 | < 140 |

Table 2: Predicted Pharmacokinetic (ADME) Properties of Pyrrolidine-2,5-dione Derivatives

| Parameter | Predicted Value for Derivative A | Predicted Value for Derivative B | Interpretation |

| Aqueous Solubility (logS) | -3.2 | -4.1 | Moderately to poorly soluble |

| GI Absorption | High | High | Well absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | No | Potential for CNS activity (A) |

| CYP2D6 Inhibitor | No | Yes | Potential for drug interactions (B) |

| P-glycoprotein Substrate | No | Yes | Potential for efflux from cells (B) |

Table 3: Predicted Toxicological Properties of Pyrrolidine-2,5-dione Derivatives

| Parameter | Predicted Outcome for Derivative A | Predicted Outcome for Derivative B | Implication |

| AMES Mutagenicity | Non-mutagen | Non-mutagen | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | High risk | Potential for liver injury (B) |

| Skin Sensitization | Low risk | Low risk | Unlikely to cause allergic reactions |

These in silico predictions serve as a valuable guide for medicinal chemists, enabling the prioritization of compounds with the most promising pharmacokinetic profiles for further experimental validation. For this compound and its analogs, these computational studies are a foundational step in assessing their potential as clinically useful drugs.

Structure Activity Relationship Sar Studies of Pyrrolidine 2,5 Dione Derivatives

Impact of Substituent Effects on Biological Activity

Influence of Acetyl Group at the Phenyl Moiety

The compound 1-(4-Acetylphenyl)pyrrolidine-2,5-dione features an acetyl group at the para-position of the N-phenyl ring. The acetyl group is known to be electron-withdrawing, which can modulate the electronic properties of the entire molecule. While direct SAR studies detailing the specific contribution of this acetyl group compared to other substituents at the same position are not extensively detailed in the reviewed literature, its electron-withdrawing nature is significant. This property can enhance the electrophilicity of the pyrrolidine-2,5-dione core, potentially increasing its reactivity towards biological nucleophiles within enzyme active sites. SAR studies of similar heterocyclic compounds have shown that the presence of an electron-withdrawing group on an aryl substituent is often preferable to an electron-donating group for certain biological activities, such as selective COX-2 inhibition researchgate.net.

Role of Halogen, Hydroxyl, and Aryloxy Substituents

Substitutions with halogens, hydroxyl groups, and aryloxy moieties have been shown to be pivotal in determining the biological activity of pyrrolidine-2,5-dione derivatives.

Halogens: The introduction of halogen atoms, particularly fluorine and chlorine, often leads to enhanced biological activity. For instance, N-aryl derivatives of pyrrolidine-2,5-dione featuring 4-arylpiperazine fragments with electron-withdrawing groups like 3-trifluoromethyl (3-CF₃) or 3,4-dichloro substituents have demonstrated potent anticonvulsant properties nih.govmdpi.com. The trifluoromethyl group, in particular, appears beneficial for activity researchgate.net. This highlights the positive impact of incorporating halogenated moieties.

Hydroxyl and Aryloxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups on the N-aryl ring can also confer significant activity. For example, a 4-(pyrrolidin-2,5-dione-1-yl)phenol derivative, which contains a hydroxyl group at the para-position, displayed potent anticancer activity against the HT-29 human colorectal adenocarcinoma cell line. Similarly, disubstitution patterns featuring a methoxy group, such as an N-(benzyl(4-methoxyphenyl)amino) moiety, have been identified in a new template for highly active COX-2 inhibitors nih.gov.

Table 1: Impact of Halogen, Hydroxyl, and Aryloxy Substituents on Biological Activity

Effects of Alkyl and Cycloalkyl Substituents

Modifications at the 3-position of the pyrrolidine-2,5-dione ring with alkyl and cycloalkyl groups are crucial for tuning anticonvulsant activity. SAR studies have established that the size and nature of these substituents significantly impact efficacy. For example, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione was identified as a potent anticonvulsant in the maximal electroshock (MES) seizure model nih.gov. Furthermore, the introduction of a dimethylamine moiety at the third position of the ring was found to be particularly beneficial for anticonvulsant activity in a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides mdpi.com. The anticonvulsant activity is dependent on the size and attachment manner of the cycloalkyl system at this position researchgate.net.

Enhancing Electrophilicity via Substituent Modifications

The electrophilicity of the pyrrolidine-2,5-dione scaffold can be enhanced by introducing electron-withdrawing groups, which can lead to improved biological interactions. SAR studies on COX inhibitors have revealed that an electron-withdrawing group, such as a methyl sulfonyl or sulfonamide moiety, on one of the aryl rings is a key feature for selective COX-2 inhibition researchgate.net. This is because such groups can form polar interactions with a secondary pocket in the COX-2 enzyme active site researchgate.net. The acetyl group in this compound, being electron-withdrawing, could similarly enhance interactions with biological targets, thereby contributing to its activity profile.

Correlation of Molecular Features with Enzyme Inhibition Profiles

The structural characteristics of pyrrolidine-2,5-dione derivatives directly correlate with their ability to inhibit specific enzymes, making them promising candidates for treating various diseases.

Cyclooxygenase (COX) Inhibition: A key area of investigation is the development of selective COX-2 inhibitors for anti-inflammatory therapy. SAR studies have shown that a diaryl substitution pattern on a heterocyclic core is a common feature of selective COX-2 inhibitors researchgate.net. For pyrrolidine-2,5-dione derivatives, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety has been identified as a new template that mimics traditional COX-2 inhibitors, leading to compounds with IC₅₀ values in the nanomolar range nih.gov. The selectivity for COX-2 is often attributed to the ability of a substituent, such as a sulfonamide group, to interact with a secondary, polar pocket present in the COX-2 isozyme but not in COX-1 researchgate.net.

Cholinesterase Inhibition: Certain derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. Hybrid compounds based on the pyrrolidine-2,5-dione scaffold have been developed that merge structural features of existing drugs to target neuronal voltage-sensitive sodium and L-type calcium channels, which is a conceivable mechanism for their anticonvulsant and antinociceptive actions nih.gov.

Table 2: Enzyme Inhibition Profiles of Pyrrolidine-2,5-dione Derivatives

Relationship Between Structural Modifications and Antiproliferative Potency

Pyrrolidine-2,5-dione derivatives have also been investigated for their potential as anticancer agents. Structural modifications play a crucial role in determining their antiproliferative potency.

The substitution pattern on the terminal phenyl ring can modulate the activity of these compounds from cytostatic to cytotoxic nih.gov. For instance, as mentioned previously, a derivative bearing a hydroxyl group on the N-phenyl ring (4-(pyrrolidin-2,5-dione-1-yl)phenol) exhibited potent activity against a human colorectal adenocarcinoma cell line. Furthermore, targeting COX-2, which is overexpressed in many types of cancer, is a valid strategy for cancer prevention and treatment researchgate.net. Therefore, pyrrolidine-2,5-dione derivatives designed as selective COX-2 inhibitors may also exhibit significant antiproliferative effects researchgate.net.

Table 3: Antiproliferative Activity of Pyrrolidine-2,5-dione Derivatives

Conformational Flexibility and Receptor Recognition

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its ability to interact with biological receptors and elicit a pharmacological response. For molecules based on the pyrrolidine-2,5-dione scaffold, including this compound, conformational flexibility is not merely an incidental feature but a cornerstone of their structure-activity relationship (SAR). The dynamic interplay between the inherent flexibility of the core structure and the spatial constraints imposed by its substituents dictates the molecule's ability to adopt a specific "bioactive conformation" required for optimal receptor recognition.

The five-membered pyrrolidine-2,5-dione ring, also known as a succinimide (B58015), is not perfectly planar. It exhibits a degree of non-planarity, allowing for increased three-dimensional coverage, a phenomenon sometimes referred to as "pseudorotation". unipa.it This intrinsic flexibility allows the scaffold to adapt its shape to fit into a receptor's binding site. However, this adaptability comes at an energetic cost. When a flexible ligand binds to its receptor, it typically transitions from a state of multiple accessible conformations to a single, bound conformation. This loss of conformational freedom is entropically unfavorable and must be compensated by the energy gained from favorable interactions—such as hydrogen bonds or hydrophobic interactions—with the receptor.

SAR studies on various pyrrolidine-2,5-dione derivatives consistently highlight the profound impact of molecular conformation on biological activity. In the field of anticonvulsant research, for example, the nature and placement of substituents on the succinimide ring are pivotal for efficacy. Altering the structure of the imide fragment or the substituents attached to it can significantly change a compound's activity profile, suggesting that a precise geometric arrangement is necessary for interaction with the target, which is often a neuronal ion channel. nih.gov The ability of the molecule to form hydrogen bonds, combined with a degree of rotational freedom in its substituent groups, are considered important features for activity in many anticonvulsant agents. nih.gov

The importance of conformation in dictating the mode of receptor interaction is well-documented. For instance, in studies of succinimide derivatives as potential enzyme inhibitors, the size and spatial arrangement of substituents can determine whether the molecule can access the primary active site or is restricted to interacting with a peripheral site. This selection between binding modes is a direct consequence of the molecule's conformational properties.

The following table illustrates how modifications to the general pyrrolidine-2,5-dione structure can influence anticonvulsant activity, underscoring the role of conformation in receptor selectivity.

Further illustrating this principle, the binding affinities of various compounds to specific receptors can be quantitatively compared. The data below shows how different structural features can impact receptor binding, which is intrinsically linked to the molecule's ability to adopt the correct conformation for that specific interaction.

In Vitro Biological Activity and Molecular Mechanism Studies

Enzyme Inhibition Studies

Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition

Research has been conducted on derivatives of 1-(4-Acetylphenyl)pyrrolidine-2,5-dione for their potential to inhibit Gamma-Aminobutyric Acid Transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. While studies on the parent compound this compound are not specified, a series of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives were synthesized and evaluated for their in vitro inhibitory activity against mice brain GABA-T. nih.gov

The inhibitory effects were determined using a fluorimetric analytical method and compared against vigabatrin, a known GABA-T inhibitor. Among the synthesized compounds, certain derivatives demonstrated significant inhibitory potential. nih.gov Specifically, 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione and 1-(4-acetylphenyl)-3-(Salicyldehydoxy)-pyrrolidine-2,5-dione were identified as potent inhibitors. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for these promising derivatives are detailed in the table below.

| Compound Name | IC₅₀ (μM) | Reference Standard (Vigabatrin) |

|---|---|---|

| 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione | 100.5 ± 5.2 | Comparison Standard |

| 1-(4-acetylphenyl)-3-(Salicyldehydoxy)-pyrrolidine-2,5-dione | 160.4 ± 6.2 | Comparison Standard |

Tyrosinase Inhibition Kinetics and Mechanism

Based on available scientific literature, no specific studies detailing the in vitro tyrosinase inhibitory activity, kinetics, or mechanism (e.g., competitive, mixed-type, irreversible) of this compound have been reported.

Aromatase (AR) Inhibition

There are no available research findings in the reviewed literature that specifically investigate the in vitro inhibitory effects of this compound on the aromatase (AR) enzyme.

Steroid 17-alpha-Hydroxylase/17,20-lyase (P450(17) alpha) Inhibition

An examination of published studies indicates a lack of data regarding the in vitro inhibitory potential of this compound against the steroid 17-alpha-hydroxylase/17,20-lyase (P450(17)alpha) enzyme.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Specific data on the in vitro inhibition of Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) enzymes by this compound are not present in the current body of scientific literature.

Protease Inhibition (e.g., Main Protease, Indoleamine 2,3-dioxygenase-1 (IDO1))

Scientific literature does not currently contain specific studies on the in vitro inhibitory activity of this compound against proteases such as the SARS-CoV-2 main protease or Indoleamine 2,3-dioxygenase-1 (IDO1). While other compounds containing a pyrrolidine-2,5-dione core have been investigated as potential IDO1 inhibitors, these are structurally distinct from the 1-(4-acetylphenyl) derivative.

Antioxidant Activity Evaluation (e.g., DPPH, ABTS assays)

No specific studies evaluating the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays were identified in the reviewed literature. However, the antioxidant potential of the broader pyrrolidine-2,5-dione and pyrrolidin-2-one classes has been investigated. Antioxidants are crucial for their ability to neutralize harmful free radicals in the body. researchgate.net

Research on various derivatives has shown promising results. For instance, a study on ketone derivatives of succinimide (B58015) reported that compound (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) demonstrated significant radical scavenging activity. nih.gov It exhibited a high percentage of inhibition in both DPPH and ABTS assays, with IC50 values indicating potent antioxidant capacity compared to the standard, ascorbic acid. nih.gov Another related compound, 4-(Pyrrolidine-2,5-dione-1-yl)phenol, also showed high DPPH free radical scavenging activity, with an IC50 value of 36.9 μM, which was superior to the standard ascorbic acid (IC50 60.5 μM) in that particular study. researchgate.net

These findings suggest that the pyrrolidine-2,5-dione scaffold can be a viable backbone for the development of novel antioxidant agents. researchgate.netnih.gov

Table 1: Antioxidant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Assay | IC50 Value (µg/mL) | % Inhibition (at 500 µg/mL) | Standard |

|---|---|---|---|---|

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | DPPH | 10.84 | 83.03 ± 0.48 | Ascorbic Acid |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | ABTS | 9.40 | 78.35 ± 0.23 | Ascorbic Acid |

Data sourced from a study on ketone derivatives of succinimide. nih.gov

Antiproliferative and Cytotoxicity Assays (Cell-Based, excluding human clinical trials)

The pyrrolidine-2,5-dione (succinimide) scaffold is a recurring motif in compounds designed for anticancer research. uobasrah.edu.iqresearchgate.net

Screening against Human Cancer Cell Lines (e.g., HepG-2, MCF-7, B16F10)

Specific cytotoxicity data for this compound against human cancer cell lines such as the hepatocellular carcinoma line HepG-2, the breast adenocarcinoma line MCF-7, or the murine melanoma line B16F10 is not available in the current body of scientific literature.

However, extensive research has been conducted on other derivatives of the pyrrolidine-2,5-dione family, demonstrating their potential as antiproliferative agents. For example, a series of novel succinimide-maleimide derivatives were evaluated for their anticancer properties. uobasrah.edu.iq Within this series, compounds designated as 5i and 5l showed the highest potential activity against the MCF-7 breast cancer cell line, with IC50 values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq In another study, a 4-(pyrrolidine-2,5-dione-1-yl)phenol derivative demonstrated significant anticancer activity against the HT-29 colon cancer cell line. researchgate.net Furthermore, various spiro[pyrrolidine-thiazolo-oxindoles] derivatives have shown broad biological activity against HepG2, MCF-7, and HCT-116 (colon cancer) cell lines in vitro. researchgate.net

These examples underscore the importance of the pyrrolidine-2,5-dione core in designing molecules with cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Selected Succinimide Derivatives against MCF-7 Cancer Cells

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 5i | MCF-7 | 1.496 |

| Compound 5l | MCF-7 | 1.831 |

Data from a study on novel succinimide-maleimide derivatives. uobasrah.edu.iq

Assessment of Selectivity in Cell Models

There are no specific studies detailing the selectivity of this compound in cell models. The assessment of a compound's selectivity, often expressed as a selectivity index (SI), is a critical step in drug discovery. It compares the cytotoxicity of a compound against cancer cells to its effect on normal, non-cancerous cells. A higher SI value indicates greater selectivity towards cancer cells, which is a desirable trait for a potential therapeutic agent.

While data on the target compound is absent, studies on related structures highlight the field's focus on this parameter. For example, research on certain pyrrolidinedione–thiazolidinone hybrids demonstrated lower cytotoxicity towards normal human breast epithelial MCF-10A cells compared to their effects on various breast carcinoma cell lines, indicating a degree of selectivity. nih.gov

Antimicrobial and Antifungal Investigations

Direct antimicrobial or antifungal studies on this compound have not been reported. Nevertheless, the pyrrolidine-2,5-dione scaffold is recognized for its presence in molecules with antimicrobial and antifungal properties. uobasrah.edu.iqresearchgate.net

Several research efforts have explored this potential. In one study, two novel pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone were synthesized and evaluated. researchgate.net These compounds, along with their precursor, displayed moderate antimicrobial activities against a panel of bacteria and fungi. researchgate.net The minimum inhibitory concentrations (MICs) for one derivative (compound 5) ranged from 32 to 128 µg/mL, while another (compound 8) had MICs ranging from 16 to 256 µg/mL against the selected microbes. researchgate.net

In a different study, metal complexes of a pyrrolidone thiosemicarbazone were tested against fungal species, including Aspergillus niger and Candida albicans. nih.gov While the ligand itself showed no activity, its metal complexes exhibited significant antifungal effects. nih.gov Another investigation into a series of succinimide-maleimide derivatives identified compounds with potent activity against the gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans, with MIC values as low as 0.25 µM and 0.125 µM, respectively. uobasrah.edu.iq

Table 3: Antimicrobial Activity (MIC) of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Microorganism | MIC Range (µg/mL) |

|---|---|---|

| Compound 5 | Bacteria & Fungi | 32–128 |

| Compound 8 | Bacteria & Fungi | 16–256 |

Data from a study on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone. researchgate.net

Antituberculosis Activity Assessment

No studies evaluating the in vitro activity of this compound against Mycobacterium tuberculosis were found in the reviewed scientific literature. The search for new antitubercular agents is a global health priority, and various heterocyclic compounds are being explored for this purpose. While related scaffolds are under investigation, specific data for the target compound is currently unavailable. nih.govmdpi.com

Anti-inflammatory Potential through Biochemical Assays (e.g., Albumin Denaturation, Anti-Protease)

There is no specific literature reporting on the anti-inflammatory potential of this compound evaluated through albumin denaturation or anti-protease assays. However, research into related N-substituted pyrrolidine-2,5-dione derivatives has shown significant promise in this area. ebi.ac.uk Protein denaturation is a key factor in inflammation; therefore, the ability of a compound to inhibit it is a marker of potential anti-inflammatory activity. medwinpublishers.com

A study focusing on a series of N-substituted pyrrolidine-2,5-dione derivatives assessed their anti-inflammatory potential using in vitro albumin denaturation and anti-protease assays. ebi.ac.uk The results indicated that several of the synthesized compounds exhibited notable inhibition in these biochemical tests. ebi.ac.uk Another investigation reported on the anti-inflammatory efficacy of 4-(pyrrolidine-2,5-dione-1-yl)phenol using the bovine serum albumin denaturation method, finding it to have higher activity than the standard drug. researchgate.netconsensus.app These findings suggest that the pyrrolidine-2,5-dione core structure is a promising scaffold for developing new anti-inflammatory agents. ebi.ac.uk

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione |

| 4-(Pyrrolidine-2,5-dione-1-yl)phenol |

| Ascorbic acid |

| Pyrrolidinedione–thiazolidinone hybrids |

| Pyrrolidone thiosemicarbazone metal complexes |

Antimelanogenic Activity in Cell Culture Models

Comprehensive searches of available scientific literature and research databases did not yield specific studies or data regarding the antimelanogenic activity of this compound in cell culture models. Consequently, there is no reported information on its effects on melanin (B1238610) production, tyrosinase activity, or related pathways in common cell lines such as B16F10 melanoma cells.

Modulation of Specific Receptors (e.g., N-formyl peptide receptor like-1 (FPRL-1))

There is currently no available scientific literature or data from in vitro studies detailing the modulation of N-formyl peptide receptor like-1 (FPRL-1) or other specific receptors by this compound. Research has been conducted on various other compounds that interact with FPRL-1, but the specific activity of this compound has not been characterized or reported.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of pyrrolidine-2,5-dione derivatives is often achieved through established methods, such as the cyclocondensation of dicarboxylic acids with appropriately substituted amines at elevated temperatures. nih.gov Another common approach involves the reaction of succinic acid derivatives with amino acids. nih.gov

However, there is a clear need for the development of more efficient, cost-effective, and environmentally benign synthetic routes. Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. unipa.it

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product can streamline the synthetic process, making it more efficient.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for potential pharmaceutical applications.

Exploration of these modern synthetic methodologies could unlock more accessible routes to 1-(4-Acetylphenyl)pyrrolidine-2,5-dione and its derivatives, facilitating broader biological screening and development.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the biological activity and physicochemical properties of molecules, thereby guiding drug discovery efforts. For this compound, the application of advanced computational models is a significant research gap.

Future work in this area should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in understanding the relationship between the chemical structure of this compound analogs and their biological activity.

Molecular Docking Studies: Docking simulations can predict the binding interactions of the compound with various biological targets, such as enzymes or receptors. This can help in identifying potential mechanisms of action and in designing more potent analogs. For example, docking studies have been used to investigate potential thymidine (B127349) phosphorylase inhibitors among related heterocyclic compounds. mdpi.com

Pharmacophore Mapping and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify new derivatives with potentially enhanced activity. This approach has been successfully used in the development of novel pyrrolidine-based T-type calcium channel inhibitors. nih.gov

These computational approaches can accelerate the discovery process by prioritizing the synthesis of compounds with the highest likelihood of desired biological effects.

Deepening Understanding of Molecular Mechanisms in Biological Systems

While the broader class of pyrrolidine-2,5-diones is known to exhibit a wide range of pharmacological activities—including anticonvulsant, anticancer, and antimicrobial effects—the specific molecular mechanisms of this compound are largely uncharacterized. rdd.edu.iqontosight.ai Research has shown that derivatives of this scaffold can act as inhibitors of enzymes like aromatase and 17α-hydroxylase/17,20-lyase, suggesting potential applications as anti-cancer agents. nih.gov

To fill this knowledge gap, future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound.

In Vitro and In Vivo Pharmacological Studies: Conducting comprehensive biological assays to elucidate the compound's effects on cellular pathways and in animal models of disease. For instance, related compounds have been evaluated in animal models for anticonvulsant and antinociceptive activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs. SAR analyses have revealed that substituents at the 3-position of the pyrrolidine-2,5-dione ring can strongly affect anticonvulsant activity. nih.gov

A thorough understanding of the molecular mechanisms is essential for the rational design of more effective and safer therapeutic agents based on this scaffold.

Development of Highly Selective and Potent Analogs for Specific Targets

The structural versatility of the pyrrolidine-2,5-dione core makes it an excellent starting point for the development of targeted therapies. The 4-acetylphenyl moiety of the title compound provides a key site for chemical modification to enhance potency and selectivity for specific biological targets.

Future research should aim to:

Design and Synthesize Focused Libraries: Create libraries of analogs with systematic modifications to the phenyl ring and the pyrrolidine-2,5-dione core to explore the chemical space around the lead compound.

Optimize for Specific Disease Targets: Based on initial biological screenings and computational predictions, develop analogs with improved activity against specific targets, such as certain cancer cell lines, microbial strains, or neurological receptors. Studies on related compounds have demonstrated the potential to develop potent agents against various cancer cell lines and drug-resistant bacteria. rdd.edu.iq

Improve Pharmacokinetic Properties: Modify the structure to enhance properties such as solubility, metabolic stability, and bioavailability, which are critical for the development of a successful drug candidate.

By systematically exploring the structure-activity relationships, it may be possible to develop highly potent and selective analogs of this compound for a range of therapeutic applications.

Q & A

Q. What experimental designs are optimal for studying the compound’s potential as a chiral ligand in asymmetric catalysis?

- Methodological Answer : A three-step approach is recommended: (i) Synthesis of enantiopure derivatives : Resolve racemic mixtures via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10). (ii) Coordination studies : Use UV-Vis titration with metal salts (e.g., Cu(OTf)₂) to determine binding constants (Ka ≥ 10³ M⁻¹). (iii) Catalytic screening : Test in asymmetric aldol reactions (e.g., acetone + 4-nitrobenzaldehyde), monitoring enantiomeric excess (ee) via chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.